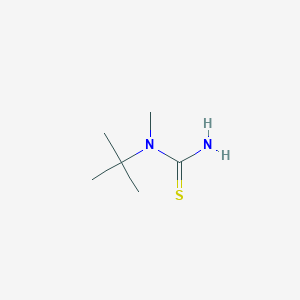

N-tert-Butyl-N-methylthiourea

CAS No.: 731742-74-8

Cat. No.: VC16786274

Molecular Formula: C6H14N2S

Molecular Weight: 146.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 731742-74-8 |

|---|---|

| Molecular Formula | C6H14N2S |

| Molecular Weight | 146.26 g/mol |

| IUPAC Name | 1-tert-butyl-1-methylthiourea |

| Standard InChI | InChI=1S/C6H14N2S/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9) |

| Standard InChI Key | QZVRRTKNBOTKIY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)N(C)C(=S)N |

Introduction

Chemical Identity and Structural Properties

N-tert-Butyl-N-methylthiourea belongs to the thiourea family, where the thiourea functional group () is substituted with a tert-butyl group () and a methyl group (). Its IUPAC name is 1-tert-butyl-1-methylthiourea, and its structure is defined by the following attributes:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 146.26 g/mol |

| CAS Registry Number | 731742-74-8 |

| SMILES Notation | CC(C)(C)N(C)C(=S)N |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 1 |

| logP (Partition Coefficient) | ~2.5 (estimated) |

The tert-butyl group confers steric bulk and lipophilicity, while the methyl group modulates electronic effects on the thiourea core. These features influence solubility, reactivity, and interactions with biological targets .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-tert-Butyl-N-methylthiourea typically involves the reaction of tert-butylamine with methyl isothiocyanate in an aprotic solvent such as dichloromethane or toluene:

This exothermic reaction proceeds under mild conditions (20–40°C) and yields the product with high purity after aqueous workup . Industrial-scale production may employ continuous flow reactors to optimize efficiency and minimize byproducts.

tert-Butyl Group Precursors

The tert-butylamine precursor is often synthesized via dehydration of tert-butanol, a process analogous to methyl tert-butyl ether (MTBE) production. Isobutylene, a key intermediate in MTBE synthesis, can be dehydrogenated from isobutane and subsequently hydrated to tert-butanol . This overlap highlights the industrial relevance of tert-butyl-containing compounds.

Chemical Reactivity and Functional Transformations

N-tert-Butyl-N-methylthiourea participates in diverse reactions, driven by the nucleophilic thiourea sulfur and the electron-deficient carbonyl carbon:

-

Oxidation: Treatment with hydrogen peroxide () or m-chloroperbenzoic acid () oxidizes the thiocarbonyl group to sulfoxides () or sulfones () .

-

Reduction: Lithium aluminum hydride () reduces the thiourea to a thiol () or amine (), depending on conditions.

-

Alkylation: Reaction with alkyl halides () yields S-alkylated derivatives, useful in medicinal chemistry .

Biological Activity and Mechanistic Insights

Hepatotoxicity and Metabolic Activation

Studies on structurally related thioureas, such as N-methylthiourea, reveal that metabolic activation by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes generates reactive intermediates. In glutathione (GSH)-depleted mice, N-methylthiourea induces centrilobular hepatocyte necrosis and elevates serum alanine transaminase (ALT) levels . The tert-butyl group in N-tert-Butyl-N-methylthiourea may sterically hinder metabolic oxidation, potentially mitigating hepatotoxicity compared to its simpler analogs.

Comparative Analysis with Structural Analogs

| Compound | Structure | Key Differences |

|---|---|---|

| N,N’-Dimethylthiourea | Lacks steric bulk, higher solubility | |

| N-tert-Butyl-N-ethylthiourea | Longer alkyl chain alters lipophilicity | |

| N-Benzyl-N-methylthiourea | Aromatic group enhances π-π interactions |

The tert-butyl group in N-tert-Butyl-N-methylthiourea uniquely balances steric hindrance and lipophilicity, making it advantageous for targeting hydrophobic enzyme pockets .

Applications in Research and Industry

Organic Synthesis

The compound serves as a:

-

Building block for heterocyclic compounds (e.g., thiazoles).

-

Ligand in transition metal catalysis due to sulfur’s coordinating ability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume